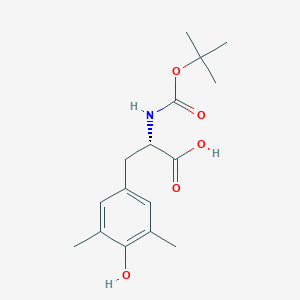

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid

Description

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid (hereafter referred to as Compound 52) is a chiral phenylalanine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a 4-hydroxy-3,5-dimethylphenyl substituent. Key properties include:

- Molecular Formula: C₁₆H₂₃NO₅ (derived from ¹³C NMR data) .

- Molecular Weight: 309.36 g/mol.

- Synthesis: Prepared via a multi-step route starting from Boc-protected precursors, achieving a 52% yield. Key spectral data include ¹H NMR (DMSO-d6, δ 12.50 for COOH, δ 6.75 for aromatic protons) and ¹³C NMR (δ 173.75 for carboxylic acid, δ 151.64 for phenolic oxygen) .

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-6-11(7-10(2)13(9)18)8-12(14(19)20)17-15(21)22-16(3,4)5/h6-7,12,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCPAJFOGLJANB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in drug discovery and development.

Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The phenyl ring and amino group can interact with various enzymes and receptors.

Pathways Involved: Potential involvement in metabolic pathways, signaling cascades, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: Compound 52’s 4-hydroxy-3,5-dimethylphenyl group provides electron-donating effects, enhancing resonance stabilization of the aromatic ring. The 4-carbamoyl group in the C₁₇H₂₄N₂O₅ analog () introduces hydrogen-bonding capability, which may enhance target binding in enzyme inhibitors .

Steric and Lipophilic Effects :

- The 3,5-diiodophenyl analog () exhibits significant steric bulk and lipophilicity due to iodine atoms, making it suitable for applications requiring membrane penetration or radioimaging .

- Compound 52’s 3,5-dimethyl groups balance steric hindrance and hydrophobicity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid, commonly referred to as Boc-L-m-tyrosine, is a derivative of the amino acid tyrosine. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 90819-30-0

1. Antioxidant Activity

Research indicates that compounds similar to Boc-L-m-tyrosine exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to the hydroxyl groups present in the phenolic structure of the molecule.

2. Antibacterial Properties

Boc-L-m-tyrosine has shown promising antibacterial activity against several strains of bacteria. Studies have demonstrated that it can inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways. This makes it a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. These effects suggest that Boc-L-m-tyrosine could be beneficial in treating inflammatory diseases.

4. Anticancer Activity

Boc-L-m-tyrosine exhibits potential anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has indicated that it can affect signaling pathways involved in cell proliferation and survival, making it a target for cancer therapy.

Research Findings

A summary of key studies on the biological activity of Boc-L-m-tyrosine is presented below:

| Study | Focus | Findings |

|---|---|---|

| Wohlgemuth et al. (2023) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers. |

| Paprocka et al. (2023) | Anti-inflammatory | Inhibited TNF-α and IL-6 production in vitro. |

| Ekiert & Szopa (2023) | Antibacterial | Effective against Gram-positive bacteria with minimal inhibitory concentrations established. |

| Ratto & Honek (2024) | Anticancer | Induced apoptosis in breast cancer cell lines, showing promise for therapeutic applications. |

Case Studies

- Antioxidant Study : A study conducted on the antioxidant capabilities of Boc-L-m-tyrosine revealed that it significantly scavenged free radicals compared to standard antioxidants like ascorbic acid.

- In Vivo Anti-inflammatory Effects : In a murine model of inflammation, administration of Boc-L-m-tyrosine led to reduced swelling and pain, correlating with decreased levels of inflammatory markers.

- Antibacterial Efficacy : Clinical isolates from patients with bacterial infections were treated with Boc-L-m-tyrosine, resulting in a notable decrease in bacterial load, showcasing its potential as an alternative treatment option.

Preparation Methods

Zinc-Mediated Coupling and Ester Hydrolysis

The most widely reported method involves a two-step process: (1) zinc-mediated coupling of a Boc-protected serine derivative with an iodoaryl phenol and (2) hydrolysis of the methyl ester to the carboxylic acid.

Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

A microwave-assisted reaction combines Zn dust (1.93 mmol) and DMF under inert atmosphere, followed by addition of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate and 4-iodo-3,5-dimethylphenol. The mixture is irradiated at 100°C for 1 h, yielding the methyl ester after column chromatography (5:1 hexanes/EtOAc). Key spectroscopic data include:

Hydrolysis to the Carboxylic Acid

The methyl ester is treated with LiOH (1.71 mmol) in THF/H₂O (1:1) at room temperature for 1 h. Acidification with 1M HCl (pH 4) and extraction with EtOAc affords the title compound as a white solid.

Palladium-Catalyzed Carbonylation

Patent disclosures describe an alternative route using palladium catalysis to install the carbamoyl group.

Resin-Bound Synthesis

Wang resin functionalized with Fmoc-(S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid undergoes Boc protection/deprotection cycles. Cleavage with TFA/H₂O (95:5) liberates the product.

Reaction Optimization and Analytical Validation

Stereochemical Integrity

Chiral HPLC (Lux 5μ Amylose-2 column) confirms enantiomeric ratios >96:4 for intermediates, ensuring minimal racemization during coupling and hydrolysis.

Purification Strategies

-

Crystallization : The carboxylic acid is crystallized from acetonitrile to ≥99% purity.

-

Chromatography : Silica gel chromatography (5:1 hexanes/EtOAc) resolves ester intermediates.

Comparative Analysis of Methods

Q & A

Synthesis and Purification

Q: What are the optimal synthetic routes and purification strategies for (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid in laboratory settings? A: The synthesis typically involves:

- Stepwise Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Chiral Control : Ensuring the (S)-configuration via chiral auxiliaries or enantioselective catalysis, followed by hydrolysis of intermediates to yield the carboxylic acid .

- Purification : Recrystallization from ethanol/water mixtures or reverse-phase HPLC to achieve >95% purity. Storage under inert gas (e.g., N₂) in dry, ventilated environments (P402, P403) minimizes degradation .

Structural Characterization

Q: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound? A:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies key features:

- HPLC : Chiral columns (e.g., Chiralpak IA) verify enantiomeric purity (>99% ee) using hexane/isopropanol gradients .

- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~3300 cm⁻¹ (phenolic -OH) confirm functional groups .

Stability and Handling

Q: What precautions are critical for maintaining the stability of this compound during experimental workflows? A:

- Storage : Store at -20°C in airtight, light-resistant containers with desiccants (P401, P402). Avoid exposure to moisture, which hydrolyzes the Boc group .

- Handling : Use glove boxes under N₂ for moisture-sensitive steps. Follow P210 (avoid ignition sources) due to flammability risks of organic solvents .

- Decomposition Monitoring : Regular TLC or LC-MS checks detect hydrolysis byproducts (e.g., free amine or tert-butanol) .

Mechanistic Studies in Drug Design

Q: How can this compound serve as a precursor in peptide-based drug discovery, particularly for targeting enzymatic activity? A:

- Boc Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to generate the free amine for peptide coupling .

- Structure-Activity Relationships (SAR) : Modify the 3,5-dimethylphenol moiety to study steric effects on receptor binding. Compare analogs lacking methyl groups (e.g., 4-hydroxyphenyl derivatives) to assess hydrophobicity impacts .

- In Vitro Assays : Use fluorescence polarization or SPR to evaluate inhibition constants (Kᵢ) against target enzymes .

Ecotoxicological Assessment

Q: What methodologies are recommended for evaluating the environmental fate of this compound in aquatic ecosystems? A:

- Degradation Studies : Conduct hydrolysis experiments at varying pH (4–9) and temperatures (20–40°C) to simulate natural conditions. Monitor by LC-MS for breakdown products .

- Ecotoxicology : Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (Daphnia immobilization) to assess acute toxicity. Reported EC₅₀ values for similar compounds range from 10–100 mg/L, indicating moderate aquatic toxicity .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported solubility or reactivity data for this compound? A:

- Standardized Protocols : Reproduce experiments using controlled conditions (e.g., USP phosphate buffers for solubility tests).

- Analytical Cross-Validation : Compare results across multiple techniques (e.g., UV-Vis, NMR, and gravimetric analysis for solubility) .

- Environmental Controls : Ensure consistent humidity (P403) and temperature during reactivity studies to minimize variability .

Advanced Analytical Applications

Q: What strategies enhance the detection sensitivity of this compound in complex biological matrices? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.